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Compound of Interest

Compound Name: Cdk-IN-10

Cat. No.: B12393570 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the cyclin-dependent kinase (CDK) inhibitor AT7519's performance

against various CDKs, supported by experimental data. AT7519 is a potent small-molecule

inhibitor that targets multiple members of the CDK family, which are key regulators of the cell

cycle and transcription.

Selectivity Profile of AT7519
AT7519 exhibits potent inhibitory activity against several key CDKs involved in both cell cycle

progression and transcriptional regulation. Its selectivity has been characterized through

various in vitro kinase assays, with IC50 values providing a quantitative measure of its potency

against different CDK-cyclin complexes.

Quantitative Inhibitory Activity of AT7519 against a Panel
of Kinases
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Kinase Target IC50 (nM)

CDK9/Cyclin T <10[1][2]

CDK5/p35 13[1][2]

CDK2/Cyclin A 47[1][2][3]

GSK3β 89[1]

CDK4/Cyclin D1 100[1][2][3]

CDK6/Cyclin D3 170[2]

CDK1/Cyclin B 210[1][2][3]

CDK7/Cyclin H/MAT1 2400[2]

CDK3 Lower Potency[1]

This table summarizes the half-maximal inhibitory concentration (IC50) values of AT7519

against various kinases. The data is compiled from in vitro kinase assays.

The data reveals that AT7519 is most potent against CDK9, a key regulator of transcription,

followed by CDK5 and the primary cell cycle-regulating kinases CDK2, CDK4, CDK1, and

CDK6.[1][2][3] The compound also shows activity against GSK3β.[1] In contrast, it is

significantly less potent against CDK7 and shows lower potency against CDK3.[1][2] This

profile suggests that the biological effects of AT7519 are likely mediated through the inhibition

of multiple CDKs.

Experimental Methodologies
The determination of the inhibitory activity of AT7519 against various CDKs involves specific in

vitro kinase assays. The methodologies employed differ based on the specific CDK being

assayed.

In Vitro Kinase Assay Protocols
CDK1/Cyclin B and CDK2/Cyclin A (Radiometric Filter Binding Assay): The kinase and its

substrate (e.g., Histone H1) are incubated in a reaction buffer containing MOPS, β-

glycerophosphate, EDTA, MgCl₂, sodium orthovanadate, DTT, BSA, and ATP (radiolabeled).
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The reaction is initiated by the addition of ATP and incubated for a set period. The mixture is

then transferred to a filter membrane which binds the phosphorylated substrate. After

washing to remove unincorporated ATP, the radioactivity on the filter is measured to quantify

kinase activity.[1]

CDK5/p35 (DELFIA Assay): This time-resolved fluorescence resonance energy transfer

(FRET) based assay utilizes a specific antibody to detect the phosphorylated substrate. The

assay is typically performed in a multi-well plate format.

CDK4/Cyclin D1 and CDK6/Cyclin D3 (ELISA): In this format, a plate is coated with a

substrate such as a GST-pRb fusion protein. The kinase, along with ATP and the test

compound (AT7519), is added to the wells. The reaction is allowed to proceed, and then a

primary antibody specific for the phosphorylated substrate is added, followed by a secondary

antibody conjugated to an enzyme (e.g., alkaline phosphatase). A chromogenic or

fluorogenic substrate for the enzyme is then added, and the resulting signal, which is

proportional to the kinase activity, is measured.[4]
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Experimental workflow for determining CDK selectivity.

Signaling Pathways and Mechanism of Action
AT7519 exerts its biological effects by targeting CDKs that are central to two fundamental

cellular processes: cell cycle progression and transcription.[3][5]

Cell Cycle Control: CDKs, in complex with their cyclin partners, drive the cell through the

different phases of the cell cycle (G1, S, G2, and M).[6][7] AT7519's inhibition of CDK1,

CDK2, CDK4, and CDK6 disrupts this orderly progression, leading to cell cycle arrest,

primarily at the G1/S and G2/M transitions, and subsequent apoptosis.[3] The inhibition of

CDK2, for instance, prevents the phosphorylation of retinoblastoma protein (pRb), which is a

critical step for entry into the S phase.[3]

Transcriptional Regulation: CDK9 is a component of the positive transcription elongation

factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA

Polymerase II, a modification that is essential for productive transcriptional elongation.[5] By

potently inhibiting CDK9, AT7519 blocks this phosphorylation event, leading to a global

decrease in transcription.[5][8] This is particularly detrimental for cancer cells, which often

have a high demand for the synthesis of short-lived proteins that are critical for their survival

and proliferation, such as the anti-apoptotic protein Mcl-1.[5][8]
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CDK signaling pathways targeted by AT7519.

In summary, AT7519 is a multi-targeted CDK inhibitor with a distinct selectivity profile. Its ability

to potently inhibit CDKs involved in both cell cycle control and transcription provides a multi-

pronged mechanism for its anti-proliferative and pro-apoptotic effects in cancer cells. This dual
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activity makes it an interesting compound for further investigation in oncology research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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